molecular formula C26H26N2O2 B5217103 N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide

N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide

Numéro de catalogue B5217103
Poids moléculaire: 398.5 g/mol
Clé InChI: DGZNGNBKLJHRPM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide, commonly known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Mécanisme D'action

IB-MECA exerts its effects by binding to and activating the adenosine A3 receptor. Activation of this receptor leads to the activation of various intracellular signaling pathways, including the cAMP-PKA pathway, the MAPK pathway, and the PI3K-Akt pathway. These pathways are involved in various cellular processes, including cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
IB-MECA has been shown to have various biochemical and physiological effects. In cancer, IB-MECA has been shown to inhibit angiogenesis, induce cell cycle arrest, and increase the expression of pro-apoptotic proteins. In inflammation, IB-MECA has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In neurological disorders, IB-MECA has been shown to reduce neuroinflammation, improve cognitive function, and promote neuroprotection.

Avantages Et Limitations Des Expériences En Laboratoire

IB-MECA has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for the adenosine A3 receptor, which allows for precise and specific targeting of this receptor. Another advantage is its stability and solubility in aqueous solutions, which allows for easy preparation and administration. One limitation is its potential toxicity at high doses, which requires careful dosing and monitoring. Another limitation is its limited availability and high cost, which may limit its use in certain experiments.

Orientations Futures

There are several future directions for the study of IB-MECA. One direction is the development of more potent and selective adenosine A3 receptor agonists for use in various diseases. Another direction is the investigation of the synergistic effects of IB-MECA with other drugs or therapies in cancer, inflammation, and neurological disorders. Additionally, the potential use of IB-MECA as a diagnostic tool or biomarker in various diseases warrants further investigation. Finally, the development of novel delivery systems for IB-MECA could enhance its therapeutic efficacy and reduce potential side effects.

Méthodes De Synthèse

The synthesis of IB-MECA involves several steps, including the reaction of 2-methyl-5-nitrophenylacetic acid with thionyl chloride to produce 2-methyl-5-chlorophenylacetic acid. This is followed by the reaction of 2-methyl-5-chlorophenylacetic acid with 5-isopropyl-2-aminobenzoxazole to produce N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide. Finally, the reaction of N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide with 3,4-dimethylbenzoyl chloride in the presence of triethylamine leads to the formation of IB-MECA.

Applications De Recherche Scientifique

IB-MECA has been extensively studied for its potential therapeutic applications in various diseases. In cancer, IB-MECA has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines, including breast, prostate, and colon cancer. In inflammation, IB-MECA has been shown to reduce the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation. In neurological disorders, IB-MECA has been shown to improve cognitive function and reduce neuroinflammation.

Propriétés

IUPAC Name

3,4-dimethyl-N-[2-methyl-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2/c1-15(2)19-10-11-24-23(13-19)28-26(30-24)21-9-7-17(4)22(14-21)27-25(29)20-8-6-16(3)18(5)12-20/h6-15H,1-5H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZNGNBKLJHRPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-[2-methyl-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.